molecular formula C7H7ClO<br>C7H7ClO<br>C6H3OHCH3Cl B1668792 4-Chloro-3-methylphenol CAS No. 59-50-7

4-Chloro-3-methylphenol

Cat. No.: B1668792
CAS No.: 59-50-7
M. Wt: 142.58 g/mol
InChI Key: CFKMVGJGLGKFKI-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenol (CAS 59-50-7), also known as chlorocresol or para-chloro-meta-cresol (PCMC), is a chlorinated phenolic compound with the molecular formula C₇H₇ClO . It appears as a white crystalline solid with a melting point of 63–65°C and solubility in water (4 g/L) and organic solvents like methanol, ethanol, and ether . This compound is widely utilized as a preservative, antiseptic, and disinfectant in cosmetics, pharmaceuticals, metal-working fluids, and industrial products due to its broad-spectrum antimicrobial activity against bacteria, fungi, and molds . Additionally, it serves as a ryanodine receptor agonist in biochemical research .

Preparation Methods

Direct Chlorination of m-Cresol

Electrophilic Aromatic Substitution with Sulfuryl Chloride

The most widely implemented industrial method involves reacting m-cresol with sulfuryl chloride (SO₂Cl₂) in aprotic solvents. A 2014 Chinese patent (CN103772153A) details a continuous process where m-cresol and SO₂Cl₂ undergo chlorination at 40–60°C in chlorobenzene, achieving 94.2% yield. The reaction mechanism proceeds through electrophilic attack at the para position relative to the methyl group, facilitated by the electron-donating effect of the hydroxyl group.

Critical parameters include:

  • Molar ratio : 1:1.05 (m-cresol:SO₂Cl₂) minimizes dichlorination
  • Solvent selection : Chlorobenzene prevents sulfonation side reactions
  • Temperature control : Maintaining <60°C reduces ortho-chlorinated byproducts

Post-reaction processing involves neutralization with 10% sodium hydroxide, phase separation, and vacuum distillation (bp 235–239°C at 1013 hPa). Pilot-scale trials demonstrate 98.5% purity after recrystallization from heptane.

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

Laboratory-scale syntheses frequently employ POCl₃ as the chlorinating agent. Teli et al. (2017) optimized a two-step process:

  • Formation of mono-4-chloro-3-methylphenyl phosphate ester via reaction with POCl₃ at 0–5°C
  • Hydrolysis using ice-cold water to yield 4-chloro-3-methylphenol

This method achieves 89% yield with <2% dichlorinated impurities. Kinetic studies reveal second-order dependence on POCl₃ concentration, suggesting a rate-limiting phosphorylation step.

Catalytic Chlorination Methods

Copper-Catalyzed Aerobic Chlorination

Recent advances employ copper salts to enable chloride recycling from HCl. A 2020 patent (CN111440051A) describes a system using CuSO₄·5H₂O (0.8 mol%) with gaseous HCl and oxygen at 120°C. The catalytic cycle involves:

  • Cu²⁺ oxidation of HCl to Cl₂
  • Radical chlorination mediated by CuCl intermediates
  • O₂ regeneration of Cu²⁺ from Cu⁺

Benchmark trials achieved 92.1% yield at 5-hour reaction time, with catalyst reuse for 15 cycles without activity loss. This method reduces waste HCl production by 78% compared to traditional routes.

Electrochemical Chlorination

An emerging approach utilizes boron-doped diamond electrodes for controlled chlorination. Brycht et al. (2016) demonstrated 87% Faradaic efficiency for this compound formation at +1.8 V vs. SCE in 0.1 M HCl. The process avoids chemical chlorinating agents entirely, instead generating Cl⁺ intermediates electrochemically. Optimal conditions include:

  • Current density: 2.5 mA/cm²
  • Temperature: 25°C
  • Surfactant addition: 0.1 mM CTAB improves mass transfer

Process Optimization and Byproduct Management

Dichlorination Control

All methods risk forming 2,4-dichloro-3-methylphenol. Key mitigation strategies include:

Parameter Effect on Dichlorination Optimal Range
Reaction Temperature ↑ 10°C doubles byproduct 40–60°C
Chlorine Excess >5% excess → 15% byproduct 1–3% excess
Solvent Polarity Polar solvents favor para-selectivity Chlorobenzene

Purification Techniques

Industrial processes employ multi-stage purification:

  • Neutralization : 10% NaOH removes residual HCl
  • Solvent Recovery : 98% chlorobenzene recycled via distillation
  • Recrystallization : Heptane/water (7:3) yields 99.0% purity (GC)

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) E-Factor* Scalability
SO₂Cl₂ Chlorination 94.2 98.5 8.7 Industrial
POCl₃ Method 89.0 99.0 12.4 Pilot
Cu-Catalyzed 92.1 97.8 5.2 Semi-Plant
Electrochemical 87.0 95.5 3.1 Lab

*Environmental Factor = (mass waste)/(mass product)

Industrial Implementation Challenges

Catalyst Deactivation

Copper catalysts exhibit gradual deactivation due to:

  • Chloride Overcoordination : CuCl₂·3H₂O formation reduces activity by 23% after 10 cycles
  • Coke Deposition : Aromatic byproducts create surface passivation layers

Regeneration protocols involve washing with 10% HNO₃ followed by calcination at 450°C.

Waste Stream Management

The SO₂Cl₂ route generates 2.8 kg SO₂ per kg product. Modern plants employ:

  • Alkaline Scrubbing : 95% SO₂ capture using NaOH solutions
  • Crystallization Mother Liquor Recycling : 80% reduction in aqueous waste

Chemical Reactions Analysis

Chlorocresol undergoes various chemical reactions, including:

Scientific Research Applications

Antiseptic and Disinfectant

One of the primary applications of 4-chloro-3-methylphenol is its use as an antiseptic and disinfectant . Due to its potent antimicrobial properties, it is commonly found in topical creams, antiseptic wipes, and surgical disinfectants. The compound effectively targets bacteria, fungi, and viruses, making it valuable in healthcare settings for preventing infections .

Case Study: Efficacy Against Microorganisms

A study demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 0.5% in aqueous solutions .

Preservative in Industrial Applications

This compound serves as a preservative in various industrial products, including adhesives, paints, and plastics. Its ability to inhibit microbial growth helps prolong the shelf life of these materials, making it essential in manufacturing processes .

Table: Industrial Applications of this compound

Application AreaSpecific Uses
AdhesivesPreservative in glue formulations
Paints and CoatingsPrevents microbial growth in water-based paints
PlasticsExtends shelf life of plastic products
TextilesUsed in fabric treatments to prevent mold growth

Research and Development

In scientific research, this compound is utilized as a building block for synthesizing more complex organic compounds. Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and analgesic properties .

Example: Synthesis of Derivatives

Research has shown that esterification reactions involving this compound can yield various acetylated derivatives with enhanced biological activities. For instance, the formation of 4-chloro-3-methylphenyl acetate has been investigated for its potential use in pharmaceutical formulations .

Environmental Impact Studies

Environmental scientists study the effects of this compound on aquatic ecosystems due to its presence in effluents from industrial processes. Its persistence in water bodies raises concerns about bioaccumulation and toxicity to aquatic organisms .

Case Study: Toxicity Assessment

A comprehensive toxicity assessment conducted by the Environmental Protection Agency identified the lowest observed effect level (LOEL) for chronic exposure to aquatic organisms at approximately 28 mg/kg-day. This finding underscores the need for monitoring and regulating its discharge into water systems .

Mechanism of Action

Chlorocresol exerts its effects primarily through its bactericidal and fungicidal properties. It disrupts the cell membrane of microorganisms, leading to cytoplasmic leakage and cell death. The compound induces cytoplasmic leakage by disrupting membrane permeability to potassium and phosphate ions, causing uncoupling of respiration from adenosine triphosphate synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triclosan

  • Structural Differences: Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) contains a diphenyl ether backbone with three chlorine atoms, whereas 4-chloro-3-methylphenol has a single aromatic ring with one chlorine and one methyl substituent.
  • Electrochemical Behavior: Both compounds exhibit similar oxidation potentials (~0.95 V at pH 9.9), making simultaneous voltammetric determination impossible .
  • Applications: Triclosan is primarily used in personal hygiene products (e.g., toothpaste, soaps), while this compound is favored in disinfectant liquids and industrial preservatives .
  • Detection Sensitivity: The limit of detection (LOD) for this compound (9.3 µM) is higher than that of triclosan (7.4 µM), indicating lower electrochemical sensitivity .

Chloramine-T

  • Chemical Structure: Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) is a sulfonamide derivative, unlike the phenolic structure of this compound.
  • Electrochemical Performance: Chloramine-T has a significantly higher LOD (21.5 µM) compared to this compound (9.3 µM), reflecting poorer detectability in voltammetric assays .
  • Usage: Chloramine-T is employed in medical and veterinary surface disinfection, whereas this compound is used in liquid disinfectants and preservatives .

2-Mercaptobenzothiazole

  • Structure-Activity Relationship: This compound contains a benzothiazole ring with a thiol group, differing from the chlorophenol structure of this compound.
  • Detection: 2-Mercaptobenzothiazole has an LOD of 13.3 µM, slightly higher than this compound, but their oxidation potentials allow simultaneous determination in mixtures .
  • Applications: It is used as an antifungal agent in industrial settings, whereas this compound targets bacterial and fungal growth in consumer products .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogous Compounds

Property This compound Triclosan Chloramine-T 2-Mercaptobenzothiazole
Molecular Weight 142.59 g/mol 289.54 g/mol 227.64 g/mol 167.25 g/mol
logP (Octanol-Water) 3.86 4.76 -0.52 (estimated) 2.45
Solubility in Water 4 g/L 0.01 g/L Highly soluble 0.12 g/L
Primary Use Disinfectant, preservative Cosmetics, hygiene products Medical disinfection Industrial antifungal
Detection Limit (LOD) 9.3 µM 7.4 µM 21.5 µM 13.3 µM

Functional and Mechanistic Contrasts

  • Electrochemical Oxidation: this compound oxidizes at 0.95 V (pH 9.9), similar to triclosan, but differs from 2-mercaptobenzothiazole (0.65 V) and chloramine-T (1.2 V) .
  • Antimicrobial Efficacy: While this compound and triclosan both disrupt microbial membranes, the former is less persistent in the environment due to faster degradation under oxidative conditions (e.g., with potassium persulfate at 110–390°C) .
  • Enzymatic Interactions: Unlike 2,4-dichlorophenol or 3-chloro-5-methylphenol, this compound acts as a pseudosubstrate in Pseudomonas pickettii PKO1 enzyme assays, inducing NADPH oxidation without being metabolized .

Biological Activity

4-Chloro-3-methylphenol, commonly known as p-chlorocresol, is a phenolic compound with notable biological activity. It has been utilized primarily as a disinfectant and preservative due to its antimicrobial properties. This article explores its biological activity, including toxicological effects, mechanisms of action, and relevant case studies.

This compound is synthesized through the monochlorination of 3-methylphenol at the para position. Its chemical structure allows for both hydrophilic and lipophilic interactions, which contribute to its biological effectiveness against various microorganisms .

Antimicrobial Activity

Mechanism of Action:
this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. This compound disrupts microbial cell membranes and inhibits enzyme activity, leading to cell death. The effectiveness of chlorocresol as a bactericide was established in the late 19th century, and it has since been recognized for its potent antimicrobial properties .

Table 1: Antimicrobial Efficacy of this compound

MicroorganismActivityReference
Staphylococcus aureusEffective
Escherichia coliEffective
Candida albicansModerate

Toxicological Profile

Acute and Chronic Toxicity:
Research indicates that exposure to this compound can lead to various toxic effects. A study involving rats showed significant decreases in body weight and organ weights (particularly adrenal glands) at higher doses. The no-observed-adverse-effect level (NOAEL) was determined to be around 21 mg/kg/day for chronic exposure .

Table 2: Toxicological Findings from Animal Studies

Study TypeDose (mg/kg/day)Observed EffectsReference
Acute Toxicity400Decreased body weight
Chronic Toxicity21 - 743Adrenal gland weight reduction
Long-term Exposure0 - 743Hematological changes

Case Studies

Several case studies have highlighted the potential health effects associated with exposure to chlorocresol:

  • Occupational Exposure: A woman working in an aviary developed allergic reactions (eyelid edema and erythema) upon using disinfectants containing chlorocresol. Skin tests confirmed sensitivity to the compound, indicating potential immunological responses .
  • Environmental Impact: In ecological assessments, the presence of chlorocresol in water sources raised concerns regarding bioaccumulation and toxicity to aquatic life. Studies indicated that concentrations exceeding certain thresholds could adversely affect fish and other organisms .

Metabolism and Biodegradation

The metabolism of this compound occurs primarily in the liver, where it undergoes biodegradation. The compound can be excreted via urine or through respiratory pathways. Certain microbial strains, such as Thauera sp., have been identified to degrade this compound aerobically through dehalogenation processes .

Properties

IUPAC Name

4-chloro-3-methylphenol
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InChI

InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3
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InChI Key

CFKMVGJGLGKFKI-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)O)Cl
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Molecular Formula

C7H7ClO, Array
Record name CHLOROCRESOL
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Related CAS

15733-22-9 (hydrochloride salt)
Record name Chlorocresol [USAN:INN:NF]
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DSSTOX Substance ID

DTXSID4021717
Record name 4-Chloro-3-methylphenol
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Molecular Weight

142.58 g/mol
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Physical Description

Chlorocresol appears as a pinkish to white crystalline solid with a phenolic odor. Melting point 64-66 °C. Shipped as a solid or in a liquid carrier. Soluble in aqueous base. Toxic by ingestion, inhalation or skin absorption. Used as an external germicide. Used as a preservative in paints and inks., White to slightly pink crystals; Odorless or slightly phenolic odor; [CHEMINFO], WHITE OR SLIGHTLY PINK HYGROSCOPIC CRYSTALS OR CRYSTALLINE POWDER.
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Boiling Point

455 °F at 760 mmHg (NTP, 1992), 235 °C
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Flash Point

230 °F (NTP, 1992), 118 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alkalies, organic solvents, fats, and oils, One gram dissolves in 260 mL water at 20 °C, In water, 3,830 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.38
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Density

0.9 at 77 °F (NTP, 1992) - Less dense than water; will float, 1.37 g/cu cm, Bulk density: 49.93 lbs/cu ft (800 g/kg/cu m), 1.4 g/cm³
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Vapor Pressure

0.05 [mmHg], 5.00X10-2 mm Hg at 20 °C
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Impurities

PCMC contains less than 0.1% 3-methylphenol (m-cresol) as measured by HPLC and GC-MS.
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Color/Form

Dimorphous crystals ... aqueous solutions turn yellow on exposure to light and air, Crystals from petroleum ether, White or slightly pink crystals

CAS No.

59-50-7
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Melting Point

151 °F (NTP, 1992), 67 °C, MP: 55.5 °C and 66 °C (ligroin) ... Volatile with steam, 66 °C
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Synthesis routes and methods

Procedure details

To 160 ml of methanol, there were added 37.9 g of the 4'-chloro-5'-methyl-2'-nitrophenyl methanesulfonate as obtained in the above (ii) and 80 ml of a 7N aqueous solution of sodium hydroxide, followed by heating under reflux for 20 minutes. After cooling, the reaction mixture was poured into 500 ml of water and neutralized with hydrochloric acid. The crystals thus precipitated were filtered and recrystallized from acetone to give thereby 10.4 g (55 mmol) of 4-chloro-5-methyl-2-nitrophenol as yellow crystals. The yield from 4-chloro-3-methylphenol was 31%.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Chloro-3-methylphenol
4-Chloro-3-methylphenol
4-Chloro-3-methylphenol
4-Chloro-3-methylphenol
4-Chloro-3-methylphenol
4-Chloro-3-methylphenol

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